molecular formula C23H22F3N3O3 B6568722 2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 921884-09-5

2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B6568722
CAS RN: 921884-09-5
M. Wt: 445.4 g/mol
InChI Key: FBIIOEKJFSPZPA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C23H22F3N3O2 . It contains a quinoline ring and a piperidine ring, both of which are common structures in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of similar compounds shows that they often form dimers linked by intermolecular hydrogen bonds . The packing of the crystal structure is also stabilized by C—H⋯π and π–π interactions involving the quinoline units .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 429.435 Da and a monoisotopic mass of 429.166412 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 625.2±55.0 °C at 760 mmHg, and a flash point of 331.9±31.5 °C . It also has a polar surface area of 54 Å2 .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives play a crucial role in drug development due to their diverse pharmacological activities. The compound , with its piperidine moiety, offers potential as a scaffold for designing novel drugs. Researchers explore its interactions with biological targets, aiming to create more effective and selective pharmaceutical agents. Key areas include antihypertensive, antimicrobial, anticonvulsant, and anti-inflammatory drugs .

Antiviral and Antiretroviral Agents

Chalcone derivatives, which often contain piperidine moieties, have shown promise as antiviral and anti-HIV agents. Investigating the compound’s interactions with viral proteins and its ability to inhibit viral replication is essential. Researchers explore its potential in combating infectious diseases .

Neuroscience and Neuroprotection

The compound’s unique structure may contribute to neuroprotective effects. Researchers study its impact on neuronal function, neurotransmitter systems, and neuroinflammation. Potential applications include treating neurodegenerative disorders or enhancing cognitive function .

Enzyme Inhibition

The compound’s interaction with enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is of interest. Inhibiting these enzymes can be beneficial for conditions like Alzheimer’s disease. Researchers evaluate its potency and selectivity as an enzyme inhibitor .

Chemical Biology and Molecular Imaging

Researchers explore the compound’s fluorescent properties and its potential as a molecular probe. By attaching it to specific biomolecules, they can visualize cellular processes, study protein–protein interactions, and track drug distribution in vivo .

Materials Science and Nanotechnology

The compound’s structural features make it suitable for functionalizing surfaces or creating nanomaterials. Researchers investigate its use in sensors, drug delivery systems, and catalysis. Its trifluoromethoxyphenyl group may enhance material properties .

Mechanism of Action

While the exact mechanism of action for this compound is not detailed in the available literature, similar compounds have been shown to inhibit the PCSK9/low-density lipoprotein receptor (LDLR) protein-protein interaction (PPI), which plays an increasingly important role in the treatment of hyperlipidemia .

Future Directions

The future directions for research on this compound could involve further exploration of its potential medicinal properties, particularly its ability to inhibit the PCSK9/LDLR PPI . Additionally, more detailed studies on its synthesis and chemical properties could be beneficial.

properties

IUPAC Name

2-(2-piperidin-1-ylquinolin-8-yl)oxy-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O3/c24-23(25,26)32-18-10-8-17(9-11-18)27-21(30)15-31-19-6-4-5-16-7-12-20(28-22(16)19)29-13-2-1-3-14-29/h4-12H,1-3,13-15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIIOEKJFSPZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethoxy)phenyl]acetamide

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